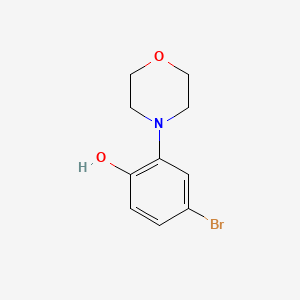

4-Bromo-2-morpholinophenol

Description

The Morpholine (B109124) Moiety as a Privileged Scaffold in Contemporary Medicinal Chemistry

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. thieme-connect.comchemicalbook.com The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is widely recognized as such a scaffold. prepchem.comprepchem.comsigmaaldrich.com

The versatility of the morpholine scaffold is evident in the wide range of pharmacological activities exhibited by morpholine-containing compounds. prepchem.comnih.gov These include applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. prepchem.comsigmaaldrich.com A notable example of a successful drug featuring a morpholine ring is Linezolid, an antibiotic used to treat serious bacterial infections. bldpharm.com The morpholine moiety is integral to the structure and activity of numerous other therapeutic agents, underscoring its importance as a privileged scaffold in modern drug discovery. prepchem.comchemicalbook.com

Significance of Halogenated Phenol (B47542) Moieties in Pharmacologically Relevant Compounds

Phenols and their derivatives are fundamental structural motifs found in a vast array of naturally occurring and synthetic compounds, including many pharmaceuticals. nist.govorgsyn.org The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto the phenol ring can significantly modulate a molecule's biological activity. mdpi.comsmolecule.com This process, known as halogenation, can influence a compound's lipophilicity, metabolic stability, and binding affinity for its target. nih.gov

Bromophenols, a subset of halogenated phenols, are commonly found as secondary metabolites in marine algae and have been shown to possess a variety of biological activities, including antioxidant, antimicrobial, and anticancer effects. ijcce.ac.irnih.gov The presence of a bromine atom can enhance the lipophilicity of a phenolic compound, which can improve its ability to cross cell membranes. nih.gov Furthermore, the position of the halogen on the phenol ring can have a profound impact on the compound's activity and selectivity. sigmaaldrich.comresearchgate.net

The incorporation of halogenated phenols into drug candidates is a well-established strategy in medicinal chemistry. For instance, the compound 4-bromo-2-chlorophenol (B165030) has been identified as a metabolite of the organophosphorus pesticide profenofos (B124560) and has been studied for its environmental and biological effects. sigmaaldrich.comrsc.org The strategic use of halogenation allows for the fine-tuning of a molecule's properties to optimize its therapeutic potential.

Scope and Academic Research Implications of 4-Bromo-2-morpholinophenol

While the individual components of this compound—the morpholine moiety and the brominated phenol—are well-studied in the context of medicinal chemistry, dedicated research on the combined molecule itself is limited in publicly available literature. However, its chemical structure suggests several potential avenues for academic and industrial research.

The synthesis of this compound has been described, indicating its accessibility as a chemical intermediate. One documented method involves the treatment of 4-Bromo-2-bis(2-hydroxyethyl)aminophenol with sulfuric acid. prepchem.com It has also been utilized as a reactant in the synthesis of other molecules, such as 4-benzyloxy-3-morpholinobromobenzene hydrochloride. prepchem.com This role as a building block is a significant aspect of its current research profile.

Given the known biological activities associated with both morpholine and bromophenol scaffolds, this compound represents a logical target for further investigation. It could serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For example, research on a platinum(II) complex containing 4-Bromo-2,6-bis-hydroxymethyl-phenol has shown antimicrobial and cytotoxic activities. nih.gov Similarly, metal complexes of 4-bromo-2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol have been synthesized and evaluated for their antimicrobial potential. These studies on related bromophenol derivatives highlight the potential for discovering novel biological activities by modifying the this compound structure.

Future research could focus on synthesizing a library of derivatives from this compound and screening them for various biological activities. The combination of the drug-like properties of the morpholine ring and the bioactivity-modulating effects of the brominated phenol makes this an intriguing scaffold for the development of new pharmacological agents.

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

4-bromo-2-morpholin-4-ylphenol |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-2-10(13)9(7-8)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2 |

InChI Key |

OYRIHHDKTKIVHD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Morpholinophenol and Its Structural Analogues

Strategic Approaches to the Phenolic Bromination

The introduction of a bromine atom onto a phenolic substrate is a critical step in the synthesis of 4-Bromo-2-morpholinophenol. The hydroxyl group of the phenol (B47542) is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. byjus.com However, this high reactivity can also lead to a lack of selectivity, often resulting in multiple bromination products. pressbooks.pub

Regioselective Bromination Strategies for Phenolic Substrates

Achieving regioselectivity in the bromination of phenols is a significant challenge due to the strong activating nature of the hydroxyl group, which can lead to the formation of polybrominated products. pressbooks.pubmdpi.com To control the position of bromination, various strategies have been developed.

One common approach involves the use of specific brominating agents and reaction conditions to favor the formation of a monobrominated product. mdpi.com For instance, the use of N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric form (PBBS) has been shown to be effective for the regioselective bromination of aromatic compounds under mild conditions. organic-chemistry.org These reagents can selectively introduce a bromine atom at the para position of activated aromatic rings. organic-chemistry.org Another method utilizes a combination of potassium bromide (KBr) and an oxidizing agent, such as bromate (B103136) ions intercalated in layered double hydroxides (LDHs), to generate bromine in situ. This slow release of the brominating agent helps to prevent over-bromination and favors monobromination. mdpi.com

Furthermore, the choice of solvent can influence the selectivity of the reaction. For example, carrying out the bromination of phenol in a solvent of low polarity, such as chloroform, at low temperatures can lead to the formation of monobromophenols. byjus.com

Ortho- and Para-Directing Effects in Halogenation Processes

The hydroxyl group of a phenol is a potent ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.comquora.com This is due to the resonance effect, where the lone pair of electrons on the oxygen atom is delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. quora.comchemistrysteps.com This increased electron density makes these positions more susceptible to attack by electrophiles, such as the bromonium ion (Br+).

The stability of the intermediate carbocation (arenium ion) also plays a crucial role. For ortho and para attacks, the positive charge can be delocalized onto the oxygen atom, resulting in a particularly stable resonance structure where all atoms have a complete octet. pressbooks.pub In contrast, for a meta attack, the positive charge cannot be delocalized onto the oxygen atom, leading to a less stable intermediate. pressbooks.pub Consequently, the activation energy for ortho and para substitution is lower, making these pathways more favorable.

While halogens themselves are also ortho-, para-directors, they are generally deactivating groups due to their inductive electron-withdrawing effect. pressbooks.pubchemistrysteps.com However, in the case of phenols, the strong activating and directing effect of the hydroxyl group dominates the reaction. chemistrysteps.com

Synthetic Strategies for the Morpholine (B109124) Ring Incorporation

The introduction of the morpholine ring onto the phenolic backbone is another key synthetic transformation. This can be achieved through various methods, including nucleophilic substitution and cross-coupling reactions.

Precursor Synthesis for the 2-Morpholinophenol (B1351176) Structural Unit

The synthesis of the 2-morpholinophenol core structure is a fundamental step. One reported method involves the reaction of 2-aminophenol (B121084) with a suitable dielectrophile that can form the morpholine ring. Another approach involves the synthesis of 4-bromo-2-bis(2-hydroxyethyl)aminophenol, which can then be cyclized to form the morpholine ring by heating in the presence of a strong acid like sulfuric acid. prepchem.com

| Precursor | Reagents | Product | Reference |

| 2-Aminophenol | Dielectrophile | 2-Morpholinophenol | General Strategy |

| 4-Bromo-2-bis(2-hydroxyethyl)aminophenol | 70% Sulfuric Acid | This compound | prepchem.com |

Cross-Coupling and Cyclization Reactions for Morpholine Attachment

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer efficient ways to form carbon-nitrogen bonds. acs.org These reactions can be employed to couple morpholine with a suitably functionalized phenol derivative. For instance, a phenol bearing a leaving group (e.g., a halide) at the ortho position can be reacted with morpholine in the presence of a palladium catalyst and a suitable base. acs.org

Alternatively, cyclization reactions can be employed. For example, a precursor containing both the phenolic hydroxyl group and a diethanolamine (B148213) side chain can be induced to cyclize, forming the morpholine ring. prepchem.com

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached using either convergent or divergent strategies, each with its own set of advantages.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related products. rsc.org For example, one could start with 4-bromophenol (B116583) and introduce the morpholine group at the ortho position. Alternatively, starting with 2-morpholinophenol, one could perform various electrophilic substitution reactions, including bromination, to generate a library of substituted morpholinophenols. This strategy is particularly useful for exploring the chemical space around a core scaffold. rsc.org

One specific documented synthesis of this compound follows a pathway that could be considered part of a larger divergent strategy. It starts with the formation of 4-bromo-2-bis(2-hydroxyethyl)aminophenol, which is then cyclized to yield the final product. prepchem.com This intermediate could potentially be used to synthesize other related compounds. Another route involves the demethylation of 4-(5-bromo-2-methoxyphenyl)morpholine (B13705288) using boron tribromide to yield this compound. google.com

| Synthetic Strategy | Description | Example |

| Convergent | Independent synthesis of key fragments followed by their assembly. | Synthesis of 2-morpholinophenol followed by bromination. |

| Divergent | A common intermediate is transformed into various target molecules. | Starting with 2-morpholinophenol and performing various substitutions. |

Methodological Advancements and Reaction Optimization for this compound Synthesis

The synthesis of this compound and its structural analogues has been an area of active research, driven by the importance of substituted aminophenols as intermediates in the chemical and pharmaceutical industries. Methodological advancements have focused on improving reaction efficiency, selectivity, and the environmental profile of the synthetic routes. Optimization of reaction conditions, including the choice of catalysts, solvents, and temperature, has been crucial in achieving high yields and purity of the final products.

One documented method for the synthesis of this compound involves the demethylation of 2-(4-bromo-2-methoxyphenyl)morpholine. This reaction is typically achieved using a strong Lewis acid, such as boron tribromide, to cleave the methyl ether and yield the desired phenol. epo.org

Advancements in the synthesis of structurally similar compounds, such as 4-bromo-2-aminophenol, provide significant insights into potential optimization strategies for this compound. A notable development is the use of modified Raney-Ni catalysts for the reduction of nitro-aromatic precursors. A patented method describes the preparation of 4-bromo-2-aminophenol from 2-nitro-4-bromophenol using a Fe-Cr modified Raney-Ni catalyst. google.compatsnap.com This catalyst system demonstrates high conversion rates and excellent selectivity, crucially inhibiting the undesirable side reaction of debromination. google.compatsnap.com The reaction, carried out under normal pressure hydrogenation in an alcohol solvent, achieves a high yield and purity of the final product. google.compatsnap.com

The optimization of this catalytic system involves the precise control of the modifier quantities and the reaction pH. The data below illustrates the impact of catalyst modification on the reaction outcome.

Table 1: Effect of Catalyst Modification on the Synthesis of 4-Bromo-2-aminophenol

| Catalyst Modifier | Molar Ratio of Modifier to Ni | Final Product Content (%) | Yield (%) | Debromination Rate (mol%) |

|---|---|---|---|---|

| Fe | 0.023 | 99.5 | 89.8 | 0.3 |

| Cr | 0.015 | 99.5 | 89.5 | 0.3 |

Data sourced from patent CN111302956A, which details the preparation of 4-bromo-2-aminophenol using a modified Raney-Ni catalyst. google.compatsnap.com

Another highly efficient method for the synthesis of a key structural analogue, 2-amino-4-bromophenol, is through the catalytic hydrogenation of 4-bromo-2-nitrophenol. Research has shown that using a 5% Rhodium on carbon (Rh/C) catalyst in tetrahydrofuran (B95107) (THF) at room temperature under a hydrogen atmosphere can achieve a near-quantitative yield of 99%. chemicalbook.com This method highlights the effectiveness of noble metal catalysts in achieving clean and high-yielding reductions of nitro groups in the presence of a bromine substituent.

Further research into the synthesis of halogenated phenols has also yielded highly optimized protocols. For instance, the bromination of 2-chlorophenol (B165306) to produce 4-bromo-2-chlorophenol (B165030) has been optimized to achieve a 99.1% yield. google.com This process utilizes bromine in the presence of triethylamine (B128534) hydrochloride as a catalyst in a chlorobenzene (B131634) solvent, with precise temperature control being critical for selectivity. google.com While not a direct analogue, the high efficiency of this halogenation reaction provides valuable data for potential synthetic strategies for this compound starting from 2-morpholinophenol.

The table below summarizes various optimized synthetic methods for key structural analogues of this compound, showcasing the advancements in achieving high yields and selectivity.

Table 2: Optimized Synthetic Methods for Structural Analogues

| Target Compound | Starting Material | Key Reagents/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-aminophenol | 2-Nitro-4-bromophenol | Fe-Cr modified Raney-Ni, H₂ | Methanol | 90.0 | google.compatsnap.com |

| 2-Amino-4-bromophenol | 4-Bromo-2-nitrophenol | 5% Rh/C, H₂ | THF | 99 | chemicalbook.com |

| 4-Bromo-2-chlorophenol | 2-Chlorophenol | Br₂, Triethylamine hydrochloride | Chlorobenzene | 99.1 | google.com |

These methodological advancements and optimization studies underscore the progress in synthesizing substituted phenols with high efficiency. The use of advanced catalytic systems and precisely controlled reaction conditions are key to overcoming challenges such as side reactions and low yields, paving the way for more effective production of complex molecules like this compound.

Elucidation of Biological Activities and Molecular Target Interactions

In Vitro and Pre-clinical Cellular Evaluation of Biological Effects

No information is available in the scientific literature concerning the in vitro and pre-clinical cellular evaluation of the biological effects of 4-Bromo-2-morpholinophenol.

There are no published studies detailing the enzyme inhibition kinetics or selectivity profile of this compound against any known enzymes.

Data from receptor ligand binding and functional assays for this compound are not available in the current body of scientific literature.

No investigations into the cellular antiproliferative or antimicrobial activities of this compound have been publicly reported.

There is no available data on the modulatory effects of this compound on any ion channels.

Identification and Characterization of Molecular Targets

As there are no studies on the biological activity of this compound, its molecular targets have not been identified or characterized.

Mechanistic Studies at Cellular and Subcellular Resolution

Mechanistic studies at the cellular and subcellular level to elucidate the mode of action of this compound have not been reported in the scientific literature.

Perturbation of Specific Cellular Signaling Pathways

The structural components of this compound suggest its potential to interfere with key cellular signaling pathways, such as the mTOR (mammalian target of rapamycin) pathway. The mTOR signaling network is a central regulator of cell metabolism, growth, proliferation, and survival. medchemexpress.comcellsignal.com It exists in two distinct complexes, mTORC1 and mTORC2, which integrate various environmental cues, including growth factors and nutrient availability. cellsignal.comnih.gov

Compounds containing a morpholine (B109124) ring have been investigated for their ability to interact with components of the mTOR pathway. The morpholine moiety can influence the localization and activity of signaling proteins. For instance, amino acids are known to trigger the translocation of mTORC1 to the lysosomal surface, a critical step for its activation, which is mediated by the Rag GTPases and the Ragulator complex. medchemexpress.com The morpholine group, due to its chemical properties, could potentially influence such localization-dependent signaling events.

Furthermore, bromophenol derivatives have demonstrated a range of biological activities, including the ability to induce apoptosis, which is often linked to the modulation of survival signaling pathways like PI3K/Akt, a major upstream regulator of mTOR. ontosight.aimdpi.com The combined presence of the bromo- and morpholino- functionalities in this compound could lead to synergistic or unique modulatory effects on pathways like mTOR, potentially impacting cell growth and survival. For example, combined inhibition of BET bromodomain and mTORC1/2 has shown therapeutic advantages in rhabdomyosarcoma. nih.gov

Table 1: Potential Influence of Structural Moieties on Cellular Signaling

| Structural Moiety | Potential Effect on Signaling Pathways | Related Compounds/Pathways of Interest |

| Morpholine | Modulation of protein localization and interaction within signaling cascades. | mTOR pathway, specifically mTORC1 translocation to lysosomes. |

| Bromophenol | Induction of apoptosis and modulation of cell survival pathways. | PI3K/Akt pathway, BET bromodomain targets. |

Induction of Defined Cellular Responses (e.g., Lysosomal Permeabilization, Reactive Oxygen Species Generation)

Lysosomal Permeabilization:

The morpholine moiety is a key structural feature that can direct compounds to lysosomes, which are acidic organelles crucial for cellular degradation and homeostasis. frontiersin.org The morpholinyl group can be protonated within the acidic environment of the lysosome (pH 4.5–5.0), leading to the accumulation of the compound in this organelle. frontiersin.org This lysosomotropic behavior is a known characteristic of many morpholine-containing molecules.

The accumulation of such compounds can lead to lysosomal membrane permeabilization (LMP), a process where the integrity of the lysosomal membrane is compromised, resulting in the release of cathepsins and other hydrolases into the cytosol. nih.govnih.govbiorxiv.org This release can trigger a cascade of events leading to cell death, including apoptosis. nih.govresearchgate.net Studies on morpholinyl-substituted silicon phthalocyanines have shown that they localize in lysosomes and, upon photoirradiation, can damage lysosomal function, leading to cell death. frontiersin.org While not directly studied for this compound, its morpholine group suggests a potential to induce LMP.

Reactive Oxygen Species (ROS) Generation:

Reactive oxygen species are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. wikipedia.org While they have roles in cell signaling, excessive ROS production can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and can trigger apoptosis. wikipedia.orgnih.gov

Bromophenol compounds have been implicated in the generation of ROS. Research on bromophenol hybrids has shown that their anticancer effects can be mediated through ROS-dependent apoptotic pathways. mdpi.com The generation of ROS can be a consequence of the compound's interaction with cellular components, such as mitochondria, the primary site of ROS production. plos.org The interplay between ROS and cellular signaling is complex; for instance, ROS can influence the expression of anti-apoptotic proteins like Bcl-2. nih.gov Given the presence of the bromophenol structure, this compound may have the capacity to induce ROS generation, contributing to its potential biological activity. Some studies have explored the antioxidant properties of certain bromophenol derivatives, suggesting a dual role in modulating cellular redox status is possible. mdpi.com

Table 2: Potential Cellular Responses to this compound

| Cellular Response | Implicated Structural Moiety | Mechanism of Action | Potential Outcome |

| Lysosomal Permeabilization | Morpholine | Accumulation in lysosomes due to protonation in the acidic environment, leading to membrane stress. | Release of cathepsins, induction of apoptosis. nih.govnih.gov |

| Reactive Oxygen Species (ROS) Generation | Bromophenol | Interaction with cellular machinery (e.g., mitochondria) leading to increased production of ROS. | Oxidative stress, DNA damage, apoptosis. mdpi.comnih.gov |

Protein-Ligand Interaction Mapping

The specific protein targets of this compound have not been empirically determined. However, computational and experimental methods used for related compounds can provide insights into potential interactions. Techniques such as in silico molecular docking are often employed to predict the binding of small molecules to the active sites of proteins. researchgate.net

For bromophenol derivatives, studies have performed molecular docking to understand their inhibitory activity against enzymes like acetylcholinesterase and α-glucosidase. researchgate.net These studies help in visualizing the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Pharmacophoric Elements within the 4-Bromo-2-morpholinophenol Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, key pharmacophoric elements have been identified that contribute to its interactions with biological targets.

The core structure consists of a phenol (B47542) ring, a morpholine (B109124) ring, and a bromine atom. The spatial arrangement and electronic properties of these three components are critical. The morpholine ring, a heterocyclic amine, is a recognized pharmacophore in many biologically active compounds, valued for its ability to improve potency and pharmacokinetic properties. e3s-conferences.org The phenolic hydroxyl group and the bromine atom further define the molecule's interaction capabilities.

Studies on related morpholino compounds have highlighted the importance of the morpholine ring in forming hydrogen bonds with target proteins. e3s-conferences.org For instance, in the context of monoamine reuptake inhibitors, the morpholine moiety, along with substitutions on the aryl ring, dictates the potency and selectivity for serotonin (B10506) and noradrenaline transporters. nih.gov

Influence of Structural Modifications on Biological Activity Profiles

In various classes of compounds, the position and nature of the halogen substituent on an aromatic ring have been shown to be critical for activity. For example, in a series of benzimidazole (B57391) derivatives, a bromine atom at the 5-position was found to be favorable for α-glucosidase and urease inhibitory activities. nih.gov Similarly, for morpholine derivatives with anticancer properties, substitution on the aromatic ring with a halogen group was shown to increase inhibitory action against certain cancer cell lines. e3s-conferences.org The strategic placement of bromine in the 4-position of the phenol ring in this compound is therefore likely to be a key determinant of its specific biological profile.

The morpholine ring itself can be a site for structural modifications to fine-tune pharmacological activity. e3s-conferences.org Substitutions on the nitrogen atom or on the carbon atoms of the morpholine ring can impact the molecule's conformation, basicity, and ability to interact with target proteins.

For instance, in a study of morpholine derivatives as monoamine reuptake inhibitors, substitutions on the morpholine ring were found to influence selectivity. nih.gov In another example, concerning mTOR inhibitors, morpholine-like substitutions were deemed crucial for activity. mdpi.com Research on herbicidal benzoylpyrazoles showed that small alkyl substituents on the morpholine ring retained high activity, while larger groups led to a loss of efficacy. researchgate.net This suggests that the size and nature of substituents on the morpholine ring are critical for optimal biological activity.

Interactive Table: Impact of Morpholine Ring Substitutions on Biological Activity

| Parent Scaffold | Substituent on Morpholine Ring | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 2-[(phenoxy)(phenyl)methyl]morpholine | Varied aryl/aryloxy ring substitution | Influenced selectivity for serotonin and noradrenaline reuptake inhibition | nih.gov |

| Tetrahydroquinoline | Morpholine-like substitutions | Crucial for mTOR inhibitory activity | mdpi.com |

| Benzoylpyrazole (Herbicides) | Small alkyl groups (e.g., methyl) | Maintained high herbicidal activity | researchgate.net |

The phenolic hydroxyl group is a versatile functional group that plays a crucial role in the biological activity of many compounds. fiveable.me It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom), making it a key player in ligand-target interactions. stereoelectronics.org The acidity of the phenolic hydroxyl group, which can be modulated by other substituents on the aromatic ring, also influences its ionization state at physiological pH and thus its interaction potential. nih.gov

The biological and pharmaceutical activities of phenolic compounds are often attributed to their phenolic ring and the attached hydroxyl group. researchgate.net In the context of this compound, the hydroxyl group is expected to be a critical point of interaction with its biological target. Studies on other phenolic compounds have demonstrated that the presence and position of hydroxyl groups are vital for their antioxidant and other biological activities. nih.gov For example, in a study on cannabinoid activity, the orientation of the phenolic hydroxyl group was found to be important for pharmacological effects. nih.gov

Application of Computational Approaches in SAR/QSAR Derivation

Computational methods are increasingly being used to complement experimental studies in drug design and to derive SAR and QSAR models. raidghost.com These approaches can provide valuable insights into the three-dimensional aspects of ligand-target interactions and help predict the activity of novel compounds.

Techniques such as molecular docking can be used to simulate the binding of this compound and its analogs to a target protein, providing information about the binding mode and the key interactions involved. nih.gov QSAR studies involve the development of mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds. For instance, a systematic computational investigation was used to develop a general pharmacophore model for acid ceramidase inhibition, leading to the identification of novel active compounds. nih.gov

Design Principles for Enhanced Bioactivity and Selectivity

Based on the SAR and QSAR studies of this compound and related compounds, several design principles can be proposed to enhance bioactivity and selectivity:

Optimization of Halogen Substitution: The nature and position of the halogen on the phenol ring can be varied to fine-tune electronic properties and halogen bonding potential. ump.edu.pl

Modification of the Morpholine Ring: Introduction of small, well-defined substituents on the morpholine ring could enhance potency and selectivity. researchgate.net

Bioisosteric Replacement of the Phenolic Hydroxyl Group: Replacing the hydroxyl group with other functional groups that can act as hydrogen bond donors/acceptors (e.g., amide, sulfonamide) could lead to improved pharmacokinetic properties while maintaining or enhancing biological activity.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating the morpholine ring into a fused ring system, could lock the molecule into a more active conformation and improve selectivity.

By systematically applying these design principles, it is possible to develop new analogs of this compound with improved therapeutic potential.

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule. For 4-Bromo-2-morpholinophenol, which possesses rotatable bonds connecting the morpholine (B109124) and phenol (B47542) rings, multiple low-energy conformations are possible. These conformations are determined by scanning the potential energy surface through systematic rotation of dihedral angles. The relative stability of each conformer is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonds. Identifying the most stable, or global minimum, conformation is critical as it often represents the bioactive form of the molecule. sapub.org

Molecular Dynamics (MD) simulations extend this analysis by introducing temperature and time, allowing the molecule's dynamic behavior to be observed in a simulated environment, such as in a solvent like water. rowansci.com An MD simulation would begin by placing the optimized structure of this compound in a simulation box with solvent molecules. The system is then gradually heated to a physiological temperature (e.g., 310 K) and equilibrated. nih.gov The subsequent simulation, typically run for nanoseconds, tracks the movements of every atom, revealing how the molecule flexes, rotates, and interacts with its surroundings. This provides insights into its conformational flexibility, the stability of intramolecular bonds, and its solvation properties, all of which are vital for understanding its interaction with biological targets. biorxiv.org

Ligand-Protein Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.org This technique is essential for understanding how this compound might interact with a specific biological receptor, a necessary condition for it to exert a biological effect. plos.org The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate and rank the different possible binding poses. mdpi.com The scoring function estimates the binding affinity by considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic interactions. researchgate.net

Following docking, the prediction of binding affinity provides a quantitative estimate of the strength of the ligand-protein interaction, often expressed as a binding free energy (e.g., in kcal/mol). rowansci.com While docking scores provide a rapid estimation, more accurate methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be employed. rowansci.comresearchgate.net These methods analyze snapshots from MD simulations of the ligand-protein complex to calculate a more precise binding energy. A lower binding energy indicates a more stable and favorable interaction. For instance, studies on other compounds have shown that a good predictive model can achieve a root-mean-square error (RMSE) of around 1-2 kcal/mol compared to experimental values. rowansci.comnih.gov The accurate prediction of binding affinity is crucial in the early stages of drug discovery for prioritizing compounds for further experimental testing. nih.gov

Table 1: Example Parameters in Ligand-Protein Interaction Studies

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Binding Affinity (ΔG) | The free energy change upon binding of a ligand to a protein. More negative values indicate stronger binding. | -5 to -15 kcal/mol |

| Inhibition Constant (Ki) | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by half. | Nanomolar (nM) to micromolar (µM) |

| Docking Score | A numerical value from a docking algorithm that ranks potential binding poses. | Varies by software (e.g., -5 to -12 kcal/mol for AutoDock) |

| RMSD | Root-Mean-Square Deviation, measures the average distance between atoms of superimposed predicted and experimental structures. | < 2.0 Å is considered a good prediction |

Computational Prediction of Ligand-Target Interactions and ADMET Properties

Beyond predicting binding poses, computational methods can elucidate the specific molecular interactions that stabilize the ligand-protein complex. Analysis of a docked pose of this compound would reveal potential hydrogen bonds (e.g., involving the hydroxyl group or the morpholine oxygen/nitrogen), hydrophobic interactions between the aromatic ring and nonpolar residues, and π-π stacking interactions. Visualizing these interactions helps in understanding the structural basis of binding and provides a roadmap for chemical modifications to improve affinity or specificity.

A critical aspect of drug development is the evaluation of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. In silico tools can predict these properties early in the discovery process, reducing the risk of late-stage failures. For this compound, these tools would predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity risks. nih.govnih.gov For example, predictions for a similar compound, methyl 4-bromo-2-fluorobenzoate, showed no violations of Lipinski's rule of five, suggesting good drug-like properties. dergipark.org.tr

Table 2: Predicted ADMET Properties for a Representative Bromo-Aromatic Compound

| Property | Predicted Value/Characteristic | Implication for Drug Development |

|---|---|---|

| Human Intestinal Absorption | High | Good oral bioavailability expected. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicted to cross | Potential for CNS activity. |

| CYP450 Inhibition | Predicted inhibitor of certain isoforms (e.g., 2D6, 3A4) | Potential for drug-drug interactions. |

| Ames Mutagenicity | Negative | Low risk of being a mutagen. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiac toxicity. |

Note: This table is illustrative, based on typical predictions for similar chemical structures. Specific values for this compound would require dedicated calculations.

In Silico Screening and Virtual Library Design for this compound Analogues

In silico or virtual screening is a powerful technique for identifying promising drug candidates from large chemical databases. pubcompare.ai If this compound is identified as a hit compound, a virtual library of its analogues can be created to explore the structure-activity relationship (SAR). This involves systematically modifying the parent structure—for instance, by changing the position of the bromine atom, substituting the phenol ring, or altering the morpholine group—to generate a diverse set of related compounds.

This virtual library can then be screened against a specific protein target using high-throughput docking. The goal is to identify analogues with improved binding affinity, selectivity, or ADMET properties compared to the original compound. researchgate.net Pharmacophore modeling is another key technique used in this context. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. researchgate.net A model built from the binding mode of this compound could be used to rapidly screen millions of compounds to find novel chemical scaffolds that fit the required features. researchgate.net

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure and chemical reactivity. doi.org These calculations can determine properties that are not accessible through classical molecular mechanics. For this compound, DFT calculations would be used to optimize its molecular geometry and compute its electronic properties.

Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. dergipark.org.trsamipubco.com Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. The MEP map highlights electron-rich regions (negative potential, typically red) that are susceptible to electrophilic attack and electron-poor regions (positive potential, blue) prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other molecules and its metabolic fate. dergipark.org.tr

Table 3: Quantum Chemical Descriptors for a Related Compound: 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy (E_HOMO) | -6.509 | Represents the ability to donate an electron. |

| LUMO Energy (E_LUMO) | -4.305 | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | 2.204 | Correlates with chemical reactivity and stability. dergipark.org.tr |

| Ionization Potential (I) | 6.509 | Energy required to remove an electron. |

| Electron Affinity (A) | 4.305 | Energy released when an electron is added. |

Data derived from studies on structurally similar compounds for illustrative purposes. dergipark.org.trdoi.org

Advanced Analytical Methodologies for Research Characterization

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the atomic and electronic framework of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule. For a related Schiff base compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, the ¹H-NMR spectrum recorded in CDCl₃ showed distinct signals corresponding to different protons. The azomethine proton (H-C=N) appeared as a singlet at δ 9.39 ppm, while the methyl protons were observed as a singlet at δ 2.58 ppm. Aromatic protons resonated in the range of δ 6.92-7.68 ppm. The iminic and hydroxyl protons were identified as singlets at δ 9.38 ppm and δ 13.58 ppm, respectively.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in a mass spectrum can also help in elucidating the molecular structure. For instance, in the analysis of compounds containing bromine, the presence of characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR and Raman spectra of various aniline derivatives, which share structural similarities with the phenol (B47542) portion of the target molecule, have been extensively studied to characterize their vibrational modes. For Schiff base compounds, the C=N (imine) stretching vibration is a characteristic band.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The UV-Vis spectra of some bromo-phenol derivatives have been analyzed in different solvents to study tautomeric equilibria. The absorption maxima can indicate the extent of conjugation and the presence of chromophores.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for these purposes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques for the separation and quantification of non-volatile and thermally labile compounds. These methods are widely applicable for purity assessment of synthetic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For example, GC-MS was used to identify 4-bromo-2-chlorophenol (B165030), a related compound, as a contaminant in melons. The analysis revealed a component with a specific retention time that was subsequently identified by its mass spectrum.

Crystallographic Studies for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and stereochemistry.

| Crystal Data for (4-Bromo-2-{[2-(morpholin-4-yl)ethylimino]methyl}phenolato)dioxidovanadium(V) | |

| Formula | [V(C₁₃H₁₆BrN₂O₂)O₂] |

| Molecular Weight | 395.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 21.372 (3) |

| b (Å) | 6.0892 (15) |

| c (Å) | 11.372 (3) |

| β (°) | 97.248 (2) |

| Volume (ų) | 1468.0 (5) |

| Z | 4 |

Similarly, the crystal structure of another related Schiff base, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, was determined by X-ray diffraction, providing detailed insights into its molecular geometry.

Spectroscopic Techniques for Investigating Molecular Interactions

Spectroscopic methods are also employed to study non-covalent interactions, which are crucial in biological systems and materials science. Techniques such as UV-Vis, fluorescence, and circular dichroism spectroscopy can be used to investigate the binding of small molecules to macromolecules like proteins.

For example, a study on the interaction of 4-bromo-N-(thiazol-2-yl)benzenesulfonamide with human serum albumin (HSA) utilized various spectroscopic techniques. UV-Vis, Fourier transform infrared, and circular dichroism spectroscopies indicated that the binding of the compound induced changes in the α-helix content of the protein. Fluorescence spectroscopy revealed a static quenching mechanism, suggesting the formation of a stable complex, and helped in determining the binding constant. These approaches provide valuable information on the pharmacokinetic and pharmacodynamic properties of molecules.

Future Research Directions and Potential Translational Applications

Design and Synthesis of Novel 4-Bromo-2-morpholinophenol Derivatives

The future of this compound in therapeutic applications hinges on the strategic design and synthesis of novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The inherent reactivity of the phenol (B47542) and morpholine (B109124) groups offers multiple avenues for chemical modification.

Key Synthetic Strategies:

Drawing inspiration from the synthesis of structurally similar compounds, such as 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol, a plausible synthetic route for this compound could involve the Mannich reaction. This would entail the reaction of 4-bromophenol (B116583) with formaldehyde (B43269) and morpholine. mdpi.com Further derivatization could be achieved through various chemical reactions targeting the phenolic hydroxyl group, the aromatic ring, and the morpholine nitrogen.

Table 1: Potential Synthetic Modifications for this compound Derivatives

| Target Moiety | Reaction Type | Potential Functional Group Introduction | Anticipated Outcome |

| Phenolic Hydroxyl | Etherification, Esterification | Alkyl, aryl, acyl groups | Modulation of lipophilicity and bioavailability |

| Aromatic Ring | Suzuki or Stille coupling | Aryl or heteroaryl substituents | Exploration of new binding interactions with biological targets |

| Morpholine Nitrogen | N-alkylation, N-arylation | Diverse aliphatic and aromatic groups | Alteration of solubility and metabolic stability |

The synthesis of highly substituted phenols often presents challenges in achieving complete regiochemical control. oregonstate.edu Advanced synthetic methodologies, such as directed ortho-metalation followed by electrophilic trapping, could be employed to introduce substituents at specific positions on the phenol ring, thereby creating a diverse library of derivatives for biological screening.

Exploration of Undiscovered Therapeutic Modalities and Targets

The therapeutic potential of this compound and its future derivatives is likely to be diverse, given the broad spectrum of biological activities associated with both bromophenol and morpholine-containing compounds. chemimpex.commdpi.com

Potential Therapeutic Areas:

Oncology: Morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors for cancer therapy. mdpi.com This suggests that derivatives of this compound could be designed to target key signaling pathways implicated in cancer cell growth and proliferation. The incorporation of trifluoromethyl and morpholine moieties has been shown to enhance the selectivity and potency of anticancer compounds. mdpi.com

Inflammation and Pain: Morpholinophenol scaffolds are utilized in the development of analgesics and anti-inflammatory drugs. chemimpex.com By analogy, novel derivatives of this compound could be explored for their ability to modulate inflammatory pathways, potentially targeting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov

Neurodegenerative Disorders: The structural features of this compound may lend themselves to the development of agents targeting central nervous system disorders. The ability to cross the blood-brain barrier would be a critical factor to investigate for such applications.

Infectious Diseases: The morpholine nucleus is a component of several antimicrobial agents. Future research could explore the synthesis and evaluation of this compound derivatives for their activity against a range of bacterial and fungal pathogens.

Table 2: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Oncology | mTOR, Protein Kinases, Apoptotic Pathway Proteins | Based on the activity of similar morpholine-containing compounds. mdpi.comresearchgate.net |

| Inflammation | COX-1, COX-2, 5-LOX | Phenolic compounds are known to possess anti-inflammatory properties. nih.gov |

| Neurological Disorders | Receptors and enzymes within the CNS | Structure amenable to CNS penetration, a key requirement for neurotherapeutics. |

| Infectious Diseases | Bacterial and fungal enzymes | The morpholine ring is a known pharmacophore in antimicrobial agents. neliti.com |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, the integration of "omics" technologies will be indispensable. These high-throughput approaches can provide a global view of the molecular changes induced by these compounds in biological systems.

Genomics and Transcriptomics: DNA microarrays and RNA-sequencing can identify genes and signaling pathways that are modulated by the compounds. This can help in identifying primary molecular targets and off-target effects. For instance, transcriptomic analysis of cells treated with a this compound derivative could reveal upregulation of apoptotic genes or downregulation of inflammatory markers.

Proteomics: Techniques such as mass spectrometry-based proteomics can be used to analyze changes in protein expression and post-translational modifications in response to compound treatment. This can provide insights into the downstream effects of target engagement and help in biomarker discovery.

Metabolomics: By analyzing the global metabolic profile of cells or organisms, metabolomics can reveal how these compounds affect cellular metabolism. This is particularly relevant for understanding the mechanisms of action of anticancer and anti-inflammatory agents. A multi-omics approach, combining data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the biological activity of these compounds and facilitate the identification of novel therapeutic targets. nih.gov

Challenges and Prospective Opportunities in this compound Research

The journey from a promising chemical scaffold to a clinically approved drug is fraught with challenges. For this compound and its derivatives, these will likely include optimizing drug-like properties, ensuring target selectivity, and navigating the complexities of preclinical and clinical development. hilarispublisher.com

Key Challenges:

Optimization of ADME Properties: Achieving a balance of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for therapeutic efficacy. researchgate.net Medicinal chemistry efforts will need to focus on modifying the structure to improve solubility, metabolic stability, and oral bioavailability.

Selectivity and Off-Target Effects: Ensuring that the compounds are selective for their intended biological target is essential to minimize toxicity. Extensive screening against a panel of receptors and enzymes will be necessary.

Synthesis Scalability: Developing a synthetic route that is efficient, cost-effective, and scalable for the large-scale production of the lead compound is a significant challenge in drug development. researchgate.net

Prospective Opportunities:

Scaffold for Combinatorial Chemistry: The this compound core provides a versatile platform for the generation of large combinatorial libraries of compounds. This can accelerate the discovery of potent and selective modulators of various biological targets.

Fragment-Based Drug Discovery: The individual morpholine and bromophenol fragments could be used in fragment-based screening campaigns to identify initial hits, which can then be elaborated into more potent lead compounds.

Repurposing and Target Deconvolution: Existing drugs containing morpholine or phenol moieties could provide clues to the potential targets of this compound. Conversely, identifying the targets of novel derivatives could lead to the repurposing of existing drugs for new therapeutic indications.

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-2-morpholinophenol, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

this compound can be synthesized via nucleophilic aromatic substitution, where morpholine reacts with 4-bromo-2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of morpholine), and controlling temperature to minimize side products like dehalogenation . Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic protons adjacent to morpholine and bromine). For example, the morpholine ring protons appear as a multiplet at δ 3.5–3.7 ppm, while the phenolic -OH is typically observed at δ 5.2–5.5 ppm in DMSO-d₆ .

- Mass Spectrometry (ESI/HRMS): Verify molecular ion peaks ([M+H]⁺ at m/z 260–262 with isotopic patterns matching bromine).

- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and supramolecular interactions. For example, in a zinc(II) complex of a related bromo-morpholinophenol derivative, SCXRD confirmed a distorted tetrahedral geometry around Zn²⁺, with bond lengths of 1.93–1.97 Å for Zn–N/O interactions . Use SHELXL for refinement, ensuring data-to-parameter ratios >15 and R-factors <0.05 . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and hydrogen-bonding networks .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) can predict electronic transitions, frontier molecular orbitals, and electrostatic potential surfaces. For correlation-energy corrections, the Colle-Salvetti formula (adapted into DFT frameworks) provides accurate electron-density-derived properties, such as polarizability and dipole moments . Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate charge-transfer interactions in coordination complexes .

Advanced: How can researchers address contradictions in biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability or undefined mechanisms. Apply systematic approaches:

- Dose-Response Curves: Use Hill slopes to confirm target specificity (e.g., IC₅₀ values in enzyme inhibition assays) .

- Structural-Activity Relationships (SAR): Compare derivatives (e.g., bromine vs. chlorine substitutions) to isolate electronic vs. steric effects .

- Kinetic Studies: Employ stopped-flow techniques or surface plasmon resonance (SPR) to measure binding constants (Kd) and rule off-target effects .

Advanced: What strategies mitigate decomposition during catalytic applications of this compound in cross-coupling reactions?

Methodological Answer:

Decomposition pathways (e.g., C-Br bond cleavage) can be minimized by:

- Ligand Design: Use bulky phosphine ligands (e.g., XPhos) in Pd-catalyzed Suzuki couplings to stabilize intermediates and reduce β-hydride elimination .

- Solvent Optimization: Replace polar aprotic solvents (DMF) with toluene/THF mixtures to suppress nucleophilic attack on the morpholine ring .

- In Situ Monitoring: Use ¹⁹F NMR (if fluorinated analogs are present) or Raman spectroscopy to track reaction progress and detect byproducts .

Advanced: How do steric and electronic effects of the morpholine ring influence the reactivity of this compound?

Methodological Answer:

The morpholine ring’s electron-donating nitrogen and steric bulk alter reactivity:

- Electronic Effects: Increased electron density at the phenolic oxygen enhances metal coordination (e.g., in Zn²⁺ complexes) .

- Steric Effects: The chair conformation of morpholine restricts access to the bromine atom in SNAr reactions, favoring para-substitution in aryl halide intermediates . Computational Mulliken charges and NBO analysis (via DFT) quantify these effects .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Conduct reactions in a fume hood due to potential bromine vapor release during decomposition .

- Waste Disposal: Quench residual bromine with Na₂S₂O₃ before aqueous disposal. Store in amber vials at 2–8°C to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.